2-溴-N-(2-氯-4-氟苯基)乙酰胺

描述

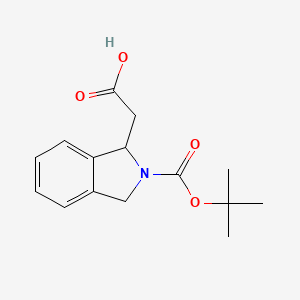

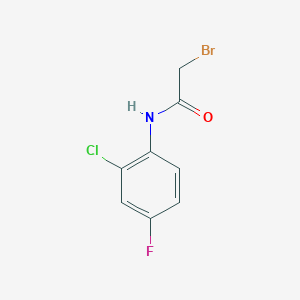

2-bromo-N-(2-chloro-4-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H6BrClFNO and a molecular weight of 266.5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

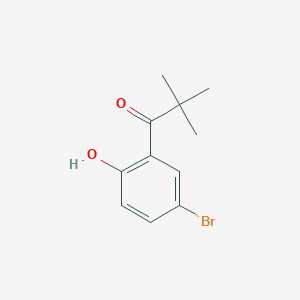

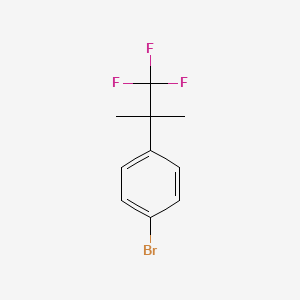

The molecular structure of 2-bromo-N-(2-chloro-4-fluorophenyl)acetamide consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group .Physical And Chemical Properties Analysis

2-bromo-N-(2-chloro-4-fluorophenyl)acetamide is a solid compound . It has a density of 1.6±0.1 g/cm3, a boiling point of 337.5±32.0 °C at 760 mmHg, and a flash point of 157.9±25.1 °C .科学研究应用

潜在杀虫剂: 具有结构相似性的N-芳基-2,4-二氯苯氧乙酰胺衍生物,被鉴定为潜在的杀虫剂,这些衍生物与2-溴-N-(2-氯-4-氟苯基)乙酰胺具有结构相似性。该研究呈现了X射线粉末衍射等实验数据,这对于理解这些化合物的性质是至关重要的(Olszewska, Pikus, & Tarasiuk, 2008)。

抗微生物活性: 4-(2-氯-4-氟苯基)-1,3-噻唑-2-胺/乙酰胺的硫化物和砜衍生物在抗微生物应用中显示出潜力。这些化合物是通过亲核取代合成的,已经被筛选用于对抗革兰氏阴性和革兰氏阳性细菌以及真菌的活性(Badiger, Mulla, Khazi, & Khazi, 2013)。

抗癫痫和抗抑郁活性: 某些溴代和氟代苯乙酰胺衍生物已被合成并测试其抗癫痫和抗抑郁活性。该研究使用Porsolt的小鼠行为绝望测试来确定这些化合物的功效(Xie, Tang, Pan, & Guan, 2013)。

分子构象和超分子组装: 对卤代N,2-二芳基乙酰胺的研究,包括与2-溴-N-(2-氯-4-氟苯基)乙酰胺结构相似的化合物,已经集中在它们的分子构象以及它们如何在超分子环境中组装上。这些研究对于理解这些化合物的化学和物理性质是至关重要的(Nayak et al., 2014)。

通过氢键的超分子组装: 对某些氯代和溴代苯衍生物的晶体结构进行了研究,这些衍生物类似于2-溴-N-(2-氯-4-氟苯基)乙酰胺,以了解它们的超分子组装。这些研究侧重于氢键相互作用,对于开发具有特定性质的新材料是至关重要的(Hazra等,2014)。

抗炎活性: N-(3-氯-4-氟苯基)乙酰胺的衍生物已被合成并测试其抗炎活性。该研究包括这些化合物的化学合成和生物评估(Sunder & Maleraju, 2013)。

安全和危害

This compound is sold “as-is” by Sigma-Aldrich, and the buyer assumes responsibility to confirm product identity and/or purity . It has a hazard classification of Eye Irritant 2, and safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It’s known that the compound is used as an intermediate in organic synthesis reactions . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure or function of the target molecules.

Biochemical Pathways

Based on its use as an intermediate in organic synthesis reactions , it can be inferred that it may be involved in various biochemical pathways, depending on the specific reactions it participates in.

Pharmacokinetics

Its physical properties such as melting point (117-119°c), boiling point (3375±320 °C), and solubility (soluble in methanol) suggest that it may have good bioavailability .

Result of Action

Given its use as an intermediate in organic synthesis reactions , it’s likely that its effects would depend on the specific reactions it’s involved in and the resulting products.

Action Environment

The action, efficacy, and stability of 2-bromo-N-(2-chloro-4-fluorophenyl)acetamide can be influenced by various environmental factors. For instance, it should be stored in a sealed, dry environment at room temperature . It’s also important to avoid inhaling the compound’s dust or vapor, as it can cause irritation to the skin, eyes, and respiratory system . Inappropriate conditions may lead to harmful chemical reactions, so it should be avoided from contact with strong oxidizing agents or other incompatible substances .

属性

IUPAC Name |

2-bromo-N-(2-chloro-4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClFNO/c9-4-8(13)12-7-2-1-5(11)3-6(7)10/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXXZDILVJGKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)

![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)